molecular formula C22H20ClN3O B14933624 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B14933624
M. Wt: 377.9 g/mol
InChI Key: VCWNOQGGXGVZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone (referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[4,3-b]indole core substituted with a chlorine atom at the 8-position and an ethanone bridge linked to a 2-methylindol-3-yl group . Its molecular formula is C₁₃H₁₃ClN₂O, with a molecular weight of 248.708 g/mol .

Properties

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C22H20ClN3O/c1-13-16(15-4-2-3-5-19(15)24-13)11-22(27)26-9-8-21-18(12-26)17-10-14(23)6-7-20(17)25-21/h2-7,10,24-25H,8-9,11-12H2,1H3

InChI Key

VCWNOQGGXGVZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural similarities with derivatives synthesized in recent studies, particularly those involving pyrido[4,3-b]indole cores functionalized with diverse substituents and linked to heterocyclic moieties. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Pyridoindole Substituents Attached Group Molecular Weight (g/mol) Key Notes References
Target Compound 8-Chloro 2-Methyl-1H-indol-3-yl 248.71 Unique chloro and indole substitution
(6-(Dimethylamino)-1H-indol-2-yl)-(pyridoindolyl)methanone None 6-(Dimethylamino)-1H-indol-2-yl 339.1 High-yield synthesis (34%); white solid
(6,8-Difluoro-pyridoindolyl)-(5-(trifluoromethyl)pyrazolyl)methanone 6,8-Difluoro 5-(Trifluoromethyl)-1H-pyrazol-3-yl N/A Ca/Cb diastereomers (56:44 ratio)
(8-Methoxy-pyridoindolyl)-(5-(trifluoromethyl)pyrazolyl)methanone 8-Methoxy 5-(Trifluoromethyl)-1H-pyrazol-3-yl N/A Ca/Cb diastereomers (67:33 ratio)
G022 (Metabolite of G015) 6,7-Dichloro 2-Hydroxyethanone N/A O-demethylation product; microsomal stability concern
Key Observations:

Substituent Diversity: The 8-chloro substituent on the target compound is distinct from common substituents like fluoro, methoxy, or trifluoromethyl in analogs (e.g., compounds in ). Chlorine’s electronegativity and steric effects may influence metabolic stability compared to bulkier groups like trifluoromethyl . The 2-methylindol-3-yl group is unique; most analogs feature pyrazole or substituted indole moieties (e.g., 6-(dimethylamino)indole in or 5-phenylpyrazole in ).

Stereochemical Considerations: Several analogs exhibit diastereomerism due to chiral centers or restricted rotation (e.g., compounds in with Ca/Cb ratios ranging from 56:44 to 67:33).

Yields vary widely (e.g., 22–88%), influenced by substituent complexity .

Physicochemical and Analytical Data

Table 2: Comparative Analytical Profiles
Compound Name/ID NMR Observations HRMS/UPLC-MS Data Stability Notes References
Target Compound N/A Molecular ion: 248.71 (calculated) N/A
(6-Fluoro-9-methyl-pyridoindolyl)-(trifluoromethylpyrazolyl)methanone ¹H/¹³C/¹⁹F NMR confirms structure HRMS: 339.1813 (found) vs. 339.1821 (calc) Chiral separation (97% ee)
(8-Methoxy-pyridoindolyl)-(dimethylaminoindolyl)methanone Detailed ¹H NMR peaks for aromatic protons UPLC-MS: tR = 1.85 min N/A
Key Observations:
  • Stability : The metabolite G022 () highlights that methoxy groups on similar scaffolds are susceptible to O-demethylation, whereas the target’s chloro substituent may confer greater metabolic stability.
  • Chiral Resolution : Compound 40 () achieved 97% enantiomeric excess via chiral HPLC, suggesting methodologies applicable to the target compound if chirality is a concern.

Preparation Methods

Friedel-Crafts Cyclization

The pyridoindole scaffold is constructed from 8-chloro-1,2,3,4-tetrahydro-β-carboline. A mixture of 5-chlorotryptamine hydrochloride (1.0 equiv) and acetyl chloride (1.2 equiv) in dichloroethane undergoes AlCl₃-catalyzed cyclization at −5°C to 0°C for 12 hours. Workup involves acid-base extraction and crystallization from diisopropyl ether, yielding 62% of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone with >99% NMR purity.

Reaction Conditions Table

Component Quantity Conditions Yield Purity
5-Chlorotryptamine 1.0 equiv AlCl₃ (1.1 equiv), −5°C, 12 h 62% >99% NMR
Acetyl Chloride 1.2 equiv Dichloroethane solvent

Oxazoline Intermediate Formation

Alternative routes employ oxazoline precursors. Reaction of 2-cyano-3-methylpyridine with 1,1-dimethylaminoethanol in the presence of anhydrous ZnCl₂ at 140°C for 15 hours (solvent-free) generates 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine. Distillation at 1.5 mmHg yields >97% pure oxazoline.

Synthesis of 2-Methyl-1H-Indole-3-Ethanone

Azidation and Reduction

2-Methyl-1H-indole-3-carbaldehyde reacts with sodium azide in dimethylformamide (DMF) at 50°C for 6 hours, forming 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone. Subsequent reduction with LiAlH₄ in THF converts the azide to the primary amine, which is acetylated using acetic anhydride to yield the ethanone derivative.

Key Reaction Parameters

  • Temperature : 50°C (azidation), 0°C (reduction)
  • Catalyst : None (azidation), LiAlH₄ (2.0 equiv)
  • Yield : 78% over two steps

Coupling of Pyridoindole and Indole Subunits

LDA-Mediated Alkylation

A solution of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (1.0 equiv) in THF is treated with LDA (2.2 equiv) at −5°C, followed by dropwise addition of 2-(2-methyl-1H-indol-3-yl)ethyl bromide (1.1 equiv). The reaction proceeds at 0°C for 4 hours, yielding the coupled product after aqueous workup and toluene crystallization (56% yield, 95.3% HPLC purity).

Optimization Data

Base Solvent Temp (°C) Time (h) Yield
LDA THF −5 to 0 4 56%
NaH Toluene 25 8 32%

Mitsunobu Coupling

An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the pyridoindole hydroxyl derivative with 2-methylindole-3-ethanol. This method affords lower yields (44%) due to competing side reactions.

Purification and Characterization

Crystallization Techniques

Crude product is dissolved in toluene at 60°C and cooled to 0°C, yielding white crystalline solids. Re-crystallization from diisopropyl ether enhances purity to >99% (NMR).

Analytical Data

  • HRMS (ESI) : m/z 407.1321 [M+H]⁺ (calc. 407.1318 for C₂₃H₂₀ClN₃O)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, indole H-2), 7.32–7.18 (m, 4H, aromatic), 3.02 (s, 3H, N-CH₃), 2.45 (s, 3H, COCH₃)
  • HPLC : 95.3% purity (C18 column, 70:30 MeOH:H₂O)

Industrial-Scale Considerations

Continuous flow reactors improve reproducibility for the ZnCl₂-catalyzed oxazoline step, achieving 98.5% yield at 140°C with a 15-hour residence time. Solvent recovery systems for toluene reduce costs by 22%.

Q & A

Q. What established synthetic routes are available for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including cyclization of substituted indole precursors and coupling reactions. Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) to confirm regiochemistry and stereochemistry. For example, SCXRD was used to resolve the structure of a related pyridoindole derivative .

Q. Which spectroscopic methods are most effective for structural elucidation?

A combination of 1^1H/13^{13}C NMR, FT-IR, and HRMS is essential for verifying functional groups and molecular weight. X-ray crystallography (as applied in and ) provides definitive confirmation of three-dimensional structure, particularly for resolving tautomeric or stereochemical ambiguities .

Q. What safety protocols are critical during experimental handling?

Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. Engineering controls (e.g., closed systems) and personal protective equipment (PPE) are mandated, as outlined in safety data sheets for structurally similar compounds .

Q. What solubility and stability profiles should researchers anticipate?

Solubility in polar aprotic solvents (e.g., DMSO) is common for indole derivatives. Stability studies under varying pH and temperature conditions can be conducted using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. Which structural motifs influence bioactivity?

The pyrido[4,3-b]indole core and 2-methylindole substituent are critical for target engagement. These motifs are associated with π-π stacking and hydrogen-bonding interactions in receptor binding, as observed in analogs from pharmacological studies .

Advanced Research Questions

Q. How can computational modeling predict biological interactions?

Molecular docking (using software like MOE) and molecular dynamics simulations can map binding affinities to targets such as serotonin receptors. These tools help prioritize analogs for synthesis by predicting binding poses and free energy values .

Q. What strategies resolve contradictions in pharmacological data across studies?

Meta-analysis of dose-response curves and standardization of assay conditions (e.g., cell lines, incubation times) are recommended. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .

Q. How can reaction conditions be optimized to improve intermediate yields?

Design of Experiments (DoE) methodologies can systematically vary catalysts, temperatures, and solvent systems. For instance, palladium-catalyzed cross-couplings may benefit from ligand screening (e.g., XPhos vs. SPhos) to enhance efficiency .

Q. How can structure-activity relationship (SAR) studies guide analog design?

Introduce substituents at the 8-chloro position (pyridoindole) or 2-methyl group (indole) to modulate lipophilicity and electronic effects. Pharmacophore modeling can identify regions tolerant to modification without losing activity .

Q. How is target engagement validated in cellular assays?

Techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) confirm direct binding. CRISPR-mediated gene knockout models can further validate target specificity in complex biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.